6-bromo-3-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1H-quinazolin-4-one
Description
This compound belongs to the quinazolinone class, characterized by a bicyclic aromatic core (quinazoline) modified with a sulfanylidene group and a bromine atom at position 4. The 4-oxobutyl chain links the quinazolinone core to a piperazine ring substituted with a 4-methoxyphenyl group.
Properties
CAS No. |
422288-02-6 |
|---|---|
Molecular Formula |
C23H25BrN4O3S |
Molecular Weight |
517.44 |
IUPAC Name |
6-bromo-3-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C23H25BrN4O3S/c1-31-18-7-5-17(6-8-18)26-11-13-27(14-12-26)21(29)3-2-10-28-22(30)19-15-16(24)4-9-20(19)25-23(28)32/h4-9,15H,2-3,10-14H2,1H3,(H,25,32) |
InChI Key |
FYOQTFMOWJJJIY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=S |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
6-Bromo-3-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1H-quinazolin-4-one is a complex organic compound belonging to the quinazoline family. Its unique structure, characterized by the presence of a bromine atom, a piperazine moiety, and a sulfanylidene group, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features:
- Bromine at the 6th position of the quinazoline ring.
- Piperazine substituted at the 3rd position.
- A sulfanylidene group contributing to its reactivity and biological interaction potential.
The biological activity of this compound likely arises from its interaction with various molecular targets, including:
- Receptors : The piperazine moiety is known to interact with neurotransmitter receptors such as serotonin and dopamine receptors, potentially influencing neurochemical pathways.
- Enzymes : Quinazoline derivatives often inhibit key enzymes involved in cellular processes. This compound may inhibit enzymes related to cancer progression or microbial growth.
Antimicrobial Activity
Research indicates that quinazoline derivatives exhibit varying degrees of antimicrobial activity. In studies involving similar compounds:
- Compounds showed significant inhibition against Gram-positive and Gram-negative bacteria, with some derivatives demonstrating effectiveness against Candida albicans .
| Compound | Inhibition Zone (mm) | MIC (mg/mL) | Target Organism |
|---|---|---|---|
| Compound 13 | 9 | 65 | Escherichia coli |
| Compound 15 | 12 | 75 | Staphylococcus aureus |
| This Compound | TBD | TBD | TBD |
Anticancer Activity
Quinazoline derivatives have been studied for their anticancer properties. The mechanism often involves the inhibition of specific kinases or other proteins crucial for tumor growth:
- The presence of the sulfanylidene group may enhance the ability of this compound to inhibit cell proliferation in various cancer cell lines.
Neuropharmacological Effects
Given its structural components, this compound may also exhibit neuropharmacological effects:
- Piperazine derivatives are known for their anxiolytic and antidepressant properties. The specific interactions with serotonin receptors could lead to therapeutic applications in mood disorders.
Case Studies
- Antimicrobial Efficacy Study : A study on similar quinazoline derivatives found that modifications in the piperazine ring significantly affected antimicrobial potency against various bacterial strains .
- Anticancer Screening : Another investigation demonstrated that quinazoline compounds with similar structures exhibited potent cytotoxicity against human cancer cell lines, suggesting that this compound may possess similar properties .
Scientific Research Applications
Anticancer Activity
Research indicates that quinazoline derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that similar compounds can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, derivatives of tetrahydroquinazoline have demonstrated IC50 values as low as 10 µM against human breast cancer cells (MCF-7) . This suggests that the compound may hold promise as a potential anticancer agent.
Antimicrobial Properties
The antimicrobial activity of quinazoline derivatives has been well-documented. In studies evaluating similar compounds, significant antibacterial and antifungal activities were observed against strains such as Staphylococcus aureus and Candida albicans. The introduction of specific substituents, like the methoxy group in this compound, has been linked to enhanced antimicrobial efficacy .
Anti-inflammatory Effects
Quinazoline derivatives are also recognized for their anti-inflammatory properties. Compounds structurally related to 6-bromo-3-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1H-quinazolin-4-one have been evaluated for their ability to reduce inflammation in various models, indicating that this compound may also possess similar therapeutic potential .
Case Studies and Research Findings
Several studies have highlighted the pharmacological potential of compounds similar to this compound:
- Anticancer Study : A study reported that a related quinazoline derivative inhibited the growth of multiple cancer cell lines and induced apoptosis through specific signaling pathways .
- Antimicrobial Evaluation : Another investigation revealed that certain derivatives exhibited potent antibacterial activity comparable to standard antibiotics, suggesting their potential use in treating infections .
- Anti-inflammatory Research : A study demonstrated that specific quinazoline derivatives significantly reduced inflammation in animal models, highlighting their therapeutic potential for inflammatory diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinazolinone derivatives with structural variations in substituents, linker chains, or heterocyclic moieties exhibit diverse biological activities. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects on Bioactivity :
- The 4-fluorophenyl analog () shows anti-tubercular activity, likely due to enhanced electronegativity improving target binding. In contrast, the 4-methoxyphenyl group in the target compound may favor CNS applications due to increased lipophilicity .
- Replacement of the methoxy group with a 2-chlorophenyl group () shifts activity toward kinase inhibition, possibly via steric effects on receptor binding pockets .
Shorter linkers (e.g., butyl in the target compound) may improve metabolic stability by reducing oxidative degradation .
Heterocyclic Variations: Compounds with furan-2-carbonyl substituents () exhibit anti-inflammatory properties, attributed to the electron-rich furan ring participating in π-π stacking .
Research Implications and Gaps
- Synthetic Challenges : The target compound’s 4-methoxyphenyl-piperazine moiety requires precise coupling conditions (e.g., palladium catalysis) to avoid dehalogenation or demethylation .
- Biological Validation : While structural analogs show promise in kinase inhibition and anti-microbial activity, the target compound’s specific efficacy remains unverified. In vitro assays against cancer cell lines (e.g., MCF-7, HeLa) and neurotransmitter receptor binding studies are recommended .
- Computational Insights : Molecular docking studies predict strong binding affinity for the bromine atom with ATP-binding pockets in kinases (e.g., EGFR), but experimental validation is needed .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
